molecular formula C23H18FNO4S B2924446 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114650-32-6

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2924446
CAS No.: 1114650-32-6
M. Wt: 423.46
InChI Key: BXUHOMGDSCSYKM-UHFFFAOYSA-N
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Description

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with a unique structure that includes benzoyl, ethoxyphenyl, and fluoro groups attached to a benzothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method involves the cyclization of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method is efficient and environmentally friendly, providing good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzoyl-4-phenylimidazole: Similar in structure but lacks the ethoxy and fluoro groups.

    4-ethoxyphenyl-2-azetidinone: Contains the ethoxyphenyl group but has a different core structure.

    6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione: Similar core structure but lacks the benzoyl and ethoxyphenyl groups.

Uniqueness

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the combination of benzoyl, ethoxyphenyl, and fluoro groups attached to the benzothiazine core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-2-29-19-11-9-18(10-12-19)25-15-22(23(26)16-6-4-3-5-7-16)30(27,28)21-13-8-17(24)14-20(21)25/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUHOMGDSCSYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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